![molecular formula C17H18N4O2S B2769505 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 953209-89-7](/img/structure/B2769505.png)
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the raw materials used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Structural Exploration
A study by Benaka Prasad et al. (2018) focused on the synthesis and structural characterization of a novel bioactive heterocycle, which is part of the broader category including compounds like "(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone." This research highlighted the antiproliferative activity of the compound and its structural confirmation through various spectral methods and X-ray diffraction studies. The molecule’s stability was attributed to inter and intra-molecular hydrogen bonds, providing a foundation for understanding its interactions at the molecular level.
Antimicrobial Activity
Another significant aspect of research on such compounds includes their antimicrobial properties. Mhaske et al. (2014) synthesized a series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, showing moderate to good antimicrobial activity [Mhaske, S. H. Shelke, H. Raundal, Rahul P. Jadhav, 2014]. This research provides insights into the potential use of such compounds in combating microbial infections, leveraging their structural properties for therapeutic purposes.
Anti-mycobacterial Chemotypes
The compound's scaffold has been identified as a promising new anti-mycobacterial chemotype. Pancholia et al. (2016) designed, synthesized, and biologically evaluated a set of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones for their potential anti-tubercular activity against Mycobacterium tuberculosis. Several compounds exhibited low micromolar activity and low cytotoxicity, highlighting their potential as therapeutic agents against tuberculosis [Pancholia, Tejas M. Dhameliya, P. Shah, Pradeep S. Jadhavar, J. Sridevi, P. Yogeshwari, D. Sriram, A. Chakraborti, 2016].
Synthesis and Biological Evaluation
Further studies, such as those by Malik and Khan (2014), have focused on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents, demonstrating the compound's versatile pharmacological potential [S. Malik, S. Khan, 2014].
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For instance, some have been found to affect the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors .
Pharmacokinetics
It’s worth noting that the presence of a thiazolidinone ring in similar compounds has been observed to lead to greater anti-inflammatory and analgesic activity .
Result of Action
Similar compounds have been found to exhibit potent cytotoxicity .
Action Environment
It’s worth noting that the response-to-stress systems and systems involved in metal ion homeostasis can play a role in managing stress .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-4-3-5-14-15(11)18-17(24-14)21-8-6-20(7-9-21)16(22)13-10-12(2)19-23-13/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBMOKIXNNBOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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